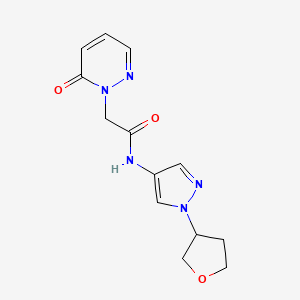
GYKI 52466 dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GYKI 52466 dihydrochloride is a 2,3-benzodiazepine compound that acts as a selective non-competitive antagonist of ionotropic glutamate receptors, specifically the AMPA and kainate receptors . It is known for its anticonvulsant, neuroprotective, and skeletal muscle relaxant properties . Unlike conventional 1,4-benzodiazepines, GYKI 52466 does not act on GABA A receptors .
Scientific Research Applications
GYKI 52466 dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool to study the properties and functions of ionotropic glutamate receptors.
Biology: Employed in cell viability assays to evaluate the effects of kainate on cerebellar granule cells.
Industry: Utilized in the development of new therapeutic agents targeting glutamate receptors.
Mechanism of Action
Target of Action
GYKI 52466 dihydrochloride is a 2,3-benzodiazepine that acts as an ionotropic glutamate receptor antagonist . It is a non-competitive AMPA receptor antagonist . The compound has IC50 values of 10-20, 450, and >>50 μM for AMPA-, kainate-, and NMDA-induced responses respectively .
Mode of Action
This compound interacts with its targets by blocking the AMPA receptors . This interaction results in the inhibition of inward currents activated by AMPA and kainate receptors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutamatergic pathway . By acting as an antagonist of AMPA receptors, it can prevent the excitotoxic action of high extracellular glutamate levels .
Pharmacokinetics
This suggests that it can be absorbed through the gastrointestinal tract and distributed throughout the body. It is also known to have good blood-brain barrier permeability , indicating that it can reach its primary targets in the central nervous system.
Result of Action
The primary result of this compound’s action is its anticonvulsant effects . By blocking AMPA receptors, it can reduce seizure severity . It also has neuroprotective properties and has been reported to have anti-proliferative effects in transformed cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the concentration of extracellular glutamate
Safety and Hazards
Biochemical Analysis
Biochemical Properties
GYKI 52466 dihydrochloride is a selective noncompetitive AMPA receptor antagonist . The IC50 values are 10-20, 450 and >50 μM for AMPA-, kainate- and NMDA-induced responses respectively . It has been reported to prevent the excitotoxic action of high extracellular glutamate levels due to its potent non-competitive AMPA receptor antagonistic effect .
Cellular Effects
This compound has been shown to have anti-proliferative effects in transformed cells . It also has neuroprotective properties and has been demonstrated histologically to have neuroprotective actions in experimental models of global and focal cerebral ischemia .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role as a noncompetitive AMPA receptor antagonist . It does not act on GABA A receptors, unlike conventional 1,4-benzodiazepines . It has been suggested that it may exert its effects at the molecular level through allosteric regulation of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionate receptors .
Dosage Effects in Animal Models
In animal models, this compound has been shown to markedly reduce seizure scores when administered at a dose of 3 mg/kg, 90–180 min prior to high-dose kainic acid . It virtually abolished all level 3 and level 4 seizures, and completely suppressed kainic acid-induced hippocampal c-FOS expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GYKI 52466 dihydrochloride involves the formation of the benzodiazepine core structure followed by the introduction of functional groups. The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer. the general approach involves the cyclization of appropriate precursors under controlled conditions to form the benzodiazepine ring system .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
GYKI 52466 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups on the benzodiazepine ring. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve moderate temperatures and solvents such as dichloromethane or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehydrogenated products .
Comparison with Similar Compounds
Similar Compounds
GYKI 52895: Another 2,3-benzodiazepine with similar properties but different receptor selectivity.
GYKI 53405: Known for its anticonvulsant and neuroprotective activities.
GYKI 53655: Exhibits similar pharmacological effects but with variations in potency and selectivity.
Uniqueness
GYKI 52466 dihydrochloride is unique due to its high selectivity for AMPA and kainate receptors and its lack of interaction with GABA A receptors . This selectivity makes it a valuable tool in neuroscience research and a potential therapeutic agent for neurological disorders .
Properties
IUPAC Name |
4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2.2ClH/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11;;/h2-5,7-8H,6,9,18H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRITPLSHUPVRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2485330.png)



![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide](/img/structure/B2485337.png)




![2-((4-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2485347.png)
